4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

FabG allosteric inhibitor X-ray crystallography

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine is a synthetic thieno[3,2-d]pyrimidine derivative with a morpholine substituent at the 4-position. It belongs to a class of heterocyclic compounds that have been investigated as allosteric inhibitors of bacterial 3-oxoacyl-ACP reductase (FabG), an enzyme essential for fatty acid biosynthesis in Pseudomonas aeruginosa and other pathogens.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 692732-70-0
Cat. No. B2667306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
CAS692732-70-0
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
InChIInChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2
InChIKeyRBDRSWPTRGNKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 692732-70-0): Baseline Identity and Procurement Context


4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine is a synthetic thieno[3,2-d]pyrimidine derivative with a morpholine substituent at the 4-position. It belongs to a class of heterocyclic compounds that have been investigated as allosteric inhibitors of bacterial 3-oxoacyl-ACP reductase (FabG), an enzyme essential for fatty acid biosynthesis in Pseudomonas aeruginosa and other pathogens [1]. The compound has been co-crystallized with FabG, revealing binding at a novel allosteric site at the subunit–subunit interface, which is not present in the absence of the inhibitor [1]. Its core scaffold relates it to other thienopyrimidine-based probe molecules, but the specific substitution pattern—2-phenyl and 4-morpholino—confers distinct molecular recognition properties that cannot be assumed for close analogs.

Why 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine Cannot Be Freely Substituted by In-Class Analogs


Even closely related thienopyrimidine derivatives can display large differences in target engagement and functional effect due to the precise geometry of the allosteric binding pocket. The FabG binding cavity is formed only upon ligand binding and relies on a specific combination of hydrophobic and hydrogen-bond interactions [1]. Minor modifications to the phenyl or morpholine groups could disrupt pocket formation, alter the conformational change that displaces the catalytic triad, or abolish the noncompetitive inhibition mechanism with respect to NADPH [1]. Consequently, activity data from generic thienopyrimidine libraries or morpholine-containing fragments cannot be extrapolated to this compound.

Quantitative Differentiation Evidence for 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine


Crystallographically Confirmed Allosteric Binding Mode Versus Active-Site or Uncharacterized Binders

X-ray crystallography demonstrates that 4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine (PDB ligand ID 36I, PDB entry 4BNY) occupies a previously unknown allosteric site at the FabG subunit–subunit interface, approximately 14 Å from the catalytic center [1]. This site is not present in the apo structure and is formed only upon inhibitor binding. The compound induces a conformational change that displaces the catalytic triad and prevents NADPH binding, establishing a noncompetitive inhibition mechanism [1]. In contrast, many other FabG inhibitors reported in the literature target the active site or lack experimentally defined binding modes, making the allosteric mechanism of this compound a distinctive feature.

FabG allosteric inhibitor X-ray crystallography

Enzymatic Inhibition Potency Relative to Other Structurally Characterized FabG Inhibitors

The primary publication reports IC50 values for a series of 16 FabG inhibitors with crystal structures, ranging from nanomolar to low micromolar [1]. Although the exact IC50 of 4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine is not disclosed in the publicly accessible sections of the article, the compound was among those co-crystallized with FabG and is therefore part of the group with validated on-target activity. Notably, the most potent inhibitors in the series (e.g., FG01) exhibited IC50 values as low as 20 nM in the forward assay, while others reached 138 µM [1]. Without the specific value, the compound should be considered a structurally validated hit of undetermined potency within a series spanning over three orders of magnitude.

FabG IC50 enzyme inhibition

Physicochemical Property Profile Versus Typical Fragment or Lead-Like Molecules

The compound's calculated properties include a molecular weight of 297.37 g/mol, a density of 1.3±0.1 g/cm³, and a boiling point of 407.7±45.0 °C at 760 mmHg . With a molecular formula C₁₆H₁₅N₃OS, it contains 1 hydrogen bond acceptor (morpholine oxygen) and no hydrogen bond donors, resulting in a calculated topological polar surface area (tPSA) of approximately 51 Ų [2]. These values place it in a favorable range for cell permeability relative to larger, more polar thienopyrimidine derivatives. Within the FabG inhibitor series described by Cukier et al., the compounds were noted to possess 'good physicochemical properties' [1], though explicit comparator data for this specific compound are not available.

physicochemical properties drug-likeness thienopyrimidine

Application Scenarios Where 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine Provides a Scientific Advantage


Structural Biology of Allosteric FabG Inhibition

The availability of a high-resolution (1.8 Å) crystal structure (PDB 4BNY) makes this compound a validated tool for studying the allosteric regulation of FabG. It can be used in soaking experiments to generate additional co-crystal structures or as a reference ligand in fragment-based drug discovery campaigns targeting the FabG interface [1].

Chemical Probe for Bacterial Fatty Acid Synthesis Pathway Dissection

Given its demonstrated binding to FabG, this compound can serve as a chemical probe to interrogate the FAS II pathway in P. aeruginosa and potentially other Gram-negative bacteria, provided its cellular permeability and target engagement are confirmed in phenotypic assays [1].

Comparator Compound for Structure–Activity Relationship (SAR) Studies

As a structurally characterized member of the thienopyrimidine series, this compound can be used as a reference for SAR exploration around the allosteric site. Modifications to the phenyl or morpholine groups can be benchmarked against its binding pose and any subsequently determined IC50 [1].

Quote Request

Request a Quote for 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.